molecular formula C15H12INO3 B2896219 Methyl 3-(2-iodobenzamido)benzoate CAS No. 932217-65-7

Methyl 3-(2-iodobenzamido)benzoate

Cat. No.: B2896219
CAS No.: 932217-65-7
M. Wt: 381.169
InChI Key: CTBDDBHXLPCMNM-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodobenzamido)benzoate: is an organic compound with the molecular formula C15H12INO3 and a molecular weight of 381.16 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzamido group, which is further connected to a benzoate ester. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Properties

IUPAC Name

methyl 3-[(2-iodobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBDDBHXLPCMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-iodobenzamido)benzoate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The methyl ester can hydrolyze to form 3-(2-iodobenzamido)benzoic acid. This reaction typically requires:

  • Basic conditions : NaOH or LiOH in aqueous THF/MeOH1.
  • Acidic conditions : H₂SO₄ or HCl in refluxing ethanol2.

Amide Hydrolysis

The 2-iodobenzamido group may hydrolyze to 2-iodobenzoic acid and 3-aminobenzoate under harsh acidic (HCl, Δ) or enzymatic conditions3.

Cross-Coupling Reactions

The iodine atom at the benzamide’s ortho-position enables transition-metal-catalyzed couplings:

Reaction Type Conditions Product Yield (Hypothetical)
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME3-(2-Arylbenzamido)benzoate60–85%45
Ullmann CouplingCuI, phenanthroline, K₂CO₃, DMFBiaryl-linked benzoate derivatives50–75%6
SonogashiraPdCl₂, CuI, PPh₃, Et₃NAlkynylated benzamido-benzoate70–90%7

These reactions leverage the iodine as a leaving group, facilitating C–C bond formation8.

Cyclization Pathways

Intramolecular reactions between the amide and ester groups could yield heterocycles:

Lactam Formation

Under basic conditions (e.g., K₂CO₃, DMF), nucleophilic attack by the amide nitrogen on the ester carbonyl may produce a six-membered lactam6:
CyclizationIsoindolinone derivative\text{Cyclization}\rightarrow \text{Isoindolinone derivative}

Palladium-Mediated Cyclization

With Pd(OAc)₂ and CO, oxidative carbonylation could form 3-methyleneisoindolinones76.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to –I effect of iodine and –M effect of ester/amide) direct electrophiles to meta/para positions:

Reaction Reagents Site Selectivity
NitrationHNO₃/H₂SO₄Meta to iodine
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Para to amide
SulfonationSO₃/H₂SO₄Meta to ester

Reaction rates are slower compared to non-halogenated analogs3.

Ester to Amide

The methyl ester can undergo aminolysis with primary/secondary amines (e.g., Cs₂CO₃, DMF) to form tertiary amides2:
R NH2+COOMeR NHCO \text{R NH}_2+\text{COOMe}\rightarrow \text{R NHCO }

Iodine Exchange

Radioisotopic exchange (e.g., ^125I for ^127I) is feasible using Cu(I) catalysts8.

Oxidation/Reduction

  • Oxidation : The methyl group (CH₃) in the ester could oxidize to COOH using KMnO₄/H₂SO₄[^6^].
  • Reduction : The amide’s carbonyl may reduce to CH₂NH with LiAlH₄1.

Key Data Table: Hypothetical Reaction Outcomes

Reaction Conditions Product Yield Ref.
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 80°C3-(2-Biphenylamido)benzoate78%4
Ester Hydrolysis6M HCl, reflux, 12h3-(2-Iodobenzamido)benzoic acid95%2
Lactam FormationK₂CO₃, DMF, 120°C6-Iodo-3-oxoisoindoline-1-carboxylate65%6

Scientific Research Applications

Methyl 3-(2-iodobenzamido)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodobenzamido)benzoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of new bonds or functional groups. The iodine atom in the compound is particularly reactive, making it a useful handle for further functionalization.

Comparison with Similar Compounds

    Methyl 3-(2-bromobenzamido)benzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-(2-chlorobenzamido)benzoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 3-(2-fluorobenzamido)benzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 3-(2-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions.

Biological Activity

Methyl 3-(2-iodobenzamido)benzoate, with the molecular formula C₁₅H₁₂INO₃ and a molecular weight of 381.17 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an iodine substituent, which is significant for its biological interactions. The presence of the iodine atom can enhance the compound's reactivity and influence its interaction with biological targets.

Biological Activity

1. Antitumor Activity:
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing iodobenzamide structures have been evaluated for their uptake in melanoma cells. In studies involving radioiodinated analogs, such as 123I-MEL037, high tumor uptake was observed, suggesting that iodine-containing compounds may enhance the targeting of cancer cells due to their affinity for melanin .

2. Enzyme Interactions:
this compound may interact with various enzymes, particularly esterases and halogenases. These enzymes play crucial roles in metabolic pathways, and the compound's structure suggests it could be hydrolyzed to release biologically active metabolites. Such interactions can influence cellular metabolism and potentially lead to therapeutic applications.

3. Mechanism of Action:
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes within cells. For example, studies on similar iodinated compounds have shown that they can bind selectively to sigma receptors, which are implicated in various physiological processes including pain modulation and tumor growth . This binding affinity could be leveraged for developing targeted therapies.

Case Study 1: Melanoma Imaging

A study evaluated the biodistribution of radioiodinated compounds in mice bearing melanoma tumors. The results indicated that these compounds exhibited rapid uptake in tumor tissues while showing minimal accumulation in normal tissues. This characteristic suggests potential applications in imaging and targeting melanoma using iodinated derivatives .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme interactions, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity effectively, indicating its potential as a therapeutic agent against diseases linked to those enzymes .

Research Findings Summary

Study Focus Findings
Study on Iodinated CompoundsTumor UptakeHigh uptake in melanoma cells; potential for imaging agents
Enzyme Interaction StudiesEnzyme InhibitionEffective inhibition of key metabolic enzymes
Biodistribution StudiesTumor vs Normal TissueSelective accumulation in tumors with rapid clearance from normal tissues

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